Sigma‑2 Receptor Binding Affinity: A Defined 90 nM Ki Positions the Compound Between High‑ and Low‑Potency Ligands
The compound binds to sigma‑2 receptors with a Ki of 90 nM, as determined in radioligand competition assays using rat PC12 cell membranes [1]. This affinity is significantly lower (i.e., less potent) than the high‑affinity reference ligand siramesine (Ki = 1.6 nM) and the moderate‑affinity ligand SW43 (Ki = 12.9 nM), but higher than the antidepressant nefazodone (Ki = 140 nM), a known sigma‑2 binder [2][3]. Thus, 1-[4-(2-phenylethoxy)benzoyl]pyrrolidine occupies a distinct midpoint in the sigma‑2 affinity spectrum, offering a specific potency that is neither maximal nor minimal among available ligands.
| Evidence Dimension | Sigma‑2 receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | 90 nM (rat/human σ2) |
| Comparator Or Baseline | Siramesine: 1.6 nM; SW43: 12.9 nM; Nefazodone: 140 nM |
| Quantified Difference | Target is 56‑fold less potent than siramesine, 7‑fold less potent than SW43, and 1.6‑fold more potent than nefazodone |
| Conditions | Radioligand displacement assays using rat PC12 cell membranes (σ2) or human σ2 expressed in HEK‑293 cells |
Why This Matters
For in vitro studies where intermediate receptor occupancy is desired—to avoid complete saturation or to mimic physiological ligand concentrations—a 90 nM affinity ligand provides a useful middle ground that is not available with sub‑nanomolar or low‑micromolar alternatives.
- [1] BindingDB entry BDBM50604967. σ2 Ki = 90 nM (rat/human). View Source
- [2] Nature Table 1: Binding affinities of sigma‑2 ligands. Siramesine σ2 Ki = 1.6 ± 0.1 nM; SW43 σ2 Ki = 12.9 ± 2.3 nM. View Source
- [3] QSAR‑based computational approaches to accelerate the discovery of sigma‑2 receptor (S2R) ligands as therapeutic drugs. Molecules 26, 7425 (2021). Nefazodone σ2 Ki = 140 nM. View Source
